Ilexside I

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical substances produced by living organisms. nih.gov These compounds, known as secondary metabolites, often possess complex structures and exhibit a wide range of biological activities, making them a vital source for drug discovery and development. nih.gov Within this vast domain, compounds are categorized based on their biosynthetic origins and chemical structures, with major classes including terpenoids, alkaloids, and phenolics.

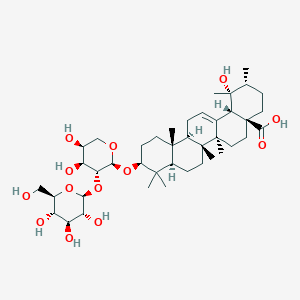

Ilexside I is classified as a triterpenoid (B12794562) saponin (B1150181), a large and structurally diverse group of glycosides derived from a 30-carbon precursor. researchgate.net Saponins (B1172615) are known for their surfactant properties and a variety of biological effects. researchgate.net While the genus Ilex, commonly known as holly, is a rich source of various phytochemicals, including numerous other triterpenoid saponins, flavonoids, and phenolic acids, this compound itself has not been the subject of extensive study. researchgate.netnih.gov Its existence is noted, with a registered CAS number of 83725-19-3, and it has been identified as a constituent of Ilex pubescens. chemfaces.com However, it remains on the periphery of phytochemical research when compared to more widely studied compounds from the same genus.

Significance in Contemporary Phytochemistry and Biological Science

The significance of a natural product in contemporary science is often measured by the volume and depth of research into its biological activities and potential therapeutic applications. Iridoid glycosides, for instance, are another class of compounds found in some plant species and are studied for a range of activities including neuroprotective, anti-inflammatory, and antitumor effects. nih.govnih.gov Similarly, other compounds from the Ilex genus have been investigated for antimicrobial, antioxidant, and hypocholesterolemic properties. nih.govnih.gov

For this compound, however, a comparable body of research is absent. There are no readily available studies detailing its specific biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. Its significance is therefore currently limited to its contribution to the chemical inventory of the Ilex genus, rather than any demonstrated biological function. Without dedicated studies, its role and potential value in phytochemistry and biological science remain purely speculative.

Current Research Landscape and Emerging Academic Inquiries

A review of the current scientific literature reveals a stark absence of a research landscape specifically for this compound. There are no ongoing clinical trials, and it does not appear as a focal point in recent phytochemical or pharmacological publications. mdpi.com The primary academic inquiry would logically begin with the basics: detailed isolation and structural elucidation using modern spectroscopic techniques like 1D and 2D NMR and mass spectrometry, followed by a broad screening for biological activities. mdpi.comnih.gov

Emerging research questions would naturally revolve around its potential bioactivities. For example, given that other triterpenoid saponins from Ilex have shown cytotoxic effects, an initial investigation into its anticancer potential would be a reasonable starting point. researchgate.net Furthermore, comparative studies with other, more well-characterized ilexosides could provide insights into structure-activity relationships. However, at present, such inquiries have not been pursued in the available body of scientific work.

Due to the lack of specific research findings on this compound, detailed data tables on its biological activities or spectroscopic data cannot be generated. The information available confirms its existence and classification, but provides no further details for a thorough scientific article as requested.

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-MLHVESHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Phytogeographical Distribution of Ilexside I

Delineation of Ilex Genus Species as Primary Sources

Phytochemical investigations have revealed the presence of a diverse array of triterpenoid (B12794562) saponins (B1172615) across different Ilex species. While information specifically on Ilexside I is not available for all species, several have been identified as sources of this and other similar compounds.

Ilex indicum, commonly known as Indian Holly, is an evergreen tree native to the Indian subcontinent and Southeast Asia. While comprehensive phytochemical studies on this particular species are less common compared to others in the genus, the Ilex genus is well-recognized for its production of triterpenoid saponins. Further research is required to definitively determine the presence and concentration of this compound in Ilex indicum.

Ilex asprella, or rough-leaved holly, is a deciduous shrub native to Southeast Asia. This species is a known source of various triterpenoid saponins. thieme-connect.com While direct isolation of this compound from this plant is not extensively documented in readily available literature, the presence of structurally similar compounds suggests it may be a potential, albeit minor, source.

Ilex cornuta, commonly known as Chinese Holly or horned holly, is an evergreen shrub native to China and Korea. Notably, this compound and its methyl ester have been successfully isolated from the leaves of this species. scribd.comepdf.pub This makes Ilex cornuta a confirmed primary botanical source of this particular compound. The plant is widely cultivated for ornamental purposes, which could provide a readily available source for the extraction of this compound.

Numerous other species within the Ilex genus have been phytochemically investigated and found to contain a rich diversity of triterpenoid saponins. While these studies may not have specifically identified this compound, the shared biosynthetic pathways within the genus suggest that other Ilex species could potentially synthesize this compound. The table below presents a selection of major triterpenoid saponins found in the specified Ilex species, illustrating the chemical diversity of the genus.

| Species | Major Triterpenoid Saponins Identified |

| Ilex asprella | Asprellanosides A and B, other triterpenoid saponins |

| Ilex cornuta | This compound, Ilexside II, and their methyl esters |

| Ilex indicum | General presence of triterpenoid saponins expected |

Intraspecific and Interspecific Variability in this compound Accumulation

The concentration of this compound and other triterpenoid saponins can vary significantly both between different Ilex species (interspecific) and within a single species (intraspecific). This variability is influenced by a combination of genetic and environmental factors.

Interspecific variation is evident in the distinct phytochemical profiles of different Ilex species. For instance, while Ilex cornuta is a confirmed source of this compound, other species like Ilex paraguariensis (Yerba Mate) are known for a different suite of saponins.

Intraspecific variability can be attributed to genetic differences between individual plants or populations. The age of the plant, the specific plant part (leaves, roots, stems), and the developmental stage can all affect the accumulation of secondary metabolites like triterpenoid saponins.

Environmental and Agronomic Influences on Biosynthetic Accumulation

The biosynthesis and accumulation of triterpenoid saponins, including this compound, are dynamic processes influenced by a range of external factors.

Environmental Factors:

Light: Light intensity and duration can impact photosynthesis and, consequently, the production of primary metabolites that are precursors for saponin (B1150181) biosynthesis.

Temperature: Temperature fluctuations can act as a stressor, often leading to an increased production of secondary metabolites as a defense mechanism.

Soil Conditions: Soil fertility, pH, and nutrient availability can significantly influence plant growth and the synthesis of phytochemicals. For example, nitrogen availability can affect the allocation of resources to growth versus defense compounds.

Agronomic Influences:

Cultivation Practices: Agricultural techniques, such as fertilization, irrigation, and pest management, can alter the physiological state of the plant and thereby influence the production of triterpenoid saponins.

Harvesting Time: The concentration of secondary metabolites can vary throughout the year and even during the day. Therefore, the timing of harvest is a critical factor in maximizing the yield of this compound.

The following table summarizes the potential effects of various factors on the accumulation of triterpenoid saponins in Ilex species.

| Factor | Potential Influence on Triterpenoid Saponin Accumulation |

| Genetics | Determines the baseline capacity for saponin production. |

| Plant Age | Saponin content can vary with the maturity of the plant. |

| Plant Organ | Different parts of the plant (leaves, roots) can have varying concentrations. |

| Light | Can influence the rate of biosynthesis. |

| Temperature | Stress from extreme temperatures may increase production. |

| Soil Nutrients | Nutrient availability can affect the trade-off between growth and defense. |

| Harvest Time | Diurnal and seasonal variations can impact saponin levels. |

Advanced Methodologies for Extraction and Isolation of Ilexside I

Optimization of Solvent-Based Extraction Techniques

The initial and most critical phase in isolating Ilexside I is the extraction process, which involves liberating the molecule from the plant's cellular structures. The choice of solvent and extraction conditions is paramount and is dictated by the physicochemical properties of triterpenoid (B12794562) saponins (B1172615), which are characterized by a large, nonpolar triterpene aglycone and polar sugar moieties.

Conventional Liquid-Solid Extraction Approaches

Conventional liquid-solid extraction remains a foundational technique for obtaining crude extracts rich in saponins like this compound. This process involves the use of liquid solvents to selectively dissolve the target compounds from the solid plant material.

Solvent Selection and Polarity: The selection of an appropriate solvent is guided by the principle of "like dissolves like." Given the amphiphilic nature of this compound, alcohols are typically the solvents of choice. Methanol or aqueous ethanol (B145695) solutions (e.g., 70-95% ethanol) are widely employed because they can effectively solvate both the lipophilic triterpenoid core and the hydrophilic sugar chains. Studies on various Ilex species consistently utilize these solvents for the effective extraction of triterpenoid saponins. The process often involves maceration or reflux extraction of the dried and powdered plant leaves.

Process Optimization: Key parameters are optimized to maximize extraction yield and efficiency. These variables include:

Solid-to-Liquid Ratio: A higher ratio of solvent to solid plant material increases the concentration gradient, facilitating the diffusion of the solute into the solvent.

Temperature: Elevated temperatures can increase the solubility and diffusion rate of the target compound. However, excessively high temperatures risk the thermal degradation of the saponin (B1150181) structure.

Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and for the compound to dissolve, but prolonged times can lead to the extraction of undesirable compounds or degradation.

| Parameter | Typical Range/Value | Rationale and Impact on Efficiency |

|---|---|---|

| Solvent | Methanol, 70-95% Ethanol | Balances polarity to effectively dissolve amphiphilic saponins. |

| Temperature | Room Temperature to 60°C | Increases solubility and diffusion; higher temperatures risk degradation. |

| Time | 2-24 hours per extraction cycle | Ensures complete extraction; may be repeated 2-3 times for exhaustive extraction. |

| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | A higher ratio improves diffusion kinetics but requires more solvent. |

Green Solvent Extraction Methodologies

In alignment with the principles of sustainable chemistry, green extraction techniques are increasingly being adopted. These methods aim to reduce the consumption of organic solvents, shorten extraction times, and improve efficiency. Methodologies such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are particularly effective for saponins.

In Ultrasound-Assisted Extraction (UAE) , high-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls creates microjets that disrupt the cellular structure, enhancing solvent penetration and accelerating the release of intracellular compounds like this compound. This process significantly reduces both extraction time and solvent volume compared to conventional methods.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and water molecules within the plant tissue. This creates localized pressure that ruptures the cell walls, rapidly releasing the target analytes into the solvent. MAE is known for its high speed and efficiency.

Chromatographic Purification Strategies for Enhanced Purity

Following extraction, the crude extract contains a complex mixture of compounds. A multi-stage chromatographic approach is necessary to isolate this compound to a high degree of purity.

Column Chromatography Utilizing Various Stationary Phases (e.g., Macro-reticular Resin, RP-C18 Silica, Sephadex LH-20)

The crude extract is typically first subjected to column chromatography for initial fractionation. Different stationary phases are used sequentially to separate compounds based on varying chemical properties.

Macro-reticular Resin: These non-polar or weakly polar porous polymers are excellent for the initial cleanup of crude extracts. The extract is loaded onto the column, and a stepwise elution with water followed by increasing concentrations of ethanol allows for the separation of saponins from highly polar compounds (like sugars and salts) and non-polar compounds (like chlorophylls (B1240455) and lipids).

Reversed-Phase C18 (RP-C18) Silica Gel: This is a key step for separating individual saponins. In reversed-phase chromatography, the stationary phase is nonpolar (C18 alkyl chains), and a polar mobile phase (typically a methanol-water or acetonitrile-water gradient) is used. Compounds are separated based on their hydrophobicity; more polar saponins elute earlier, while less polar ones are retained longer.

Sephadex LH-20: This stationary phase separates molecules based on a combination of size exclusion and adsorption in alcoholic solvents. It is particularly effective for removing phenolic compounds and pigments from saponin-rich fractions, further purifying the target compound.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

For the final stage of purification, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers high resolution and is capable of separating structurally similar triterpenoid saponins that co-elute in lower-pressure column chromatography.

A reversed-phase C18 column is most commonly used for this purpose. A carefully optimized gradient elution with a mobile phase, such as methanol-water or acetonitrile-water, is employed. The elution is monitored by a detector (e.g., UV or Evaporative Light Scattering Detector - ELSD), and the fractions corresponding to the this compound peak are collected. This technique can yield the compound at purities exceeding 98%.

| Stage | Stationary Phase | Principle of Separation | Objective |

|---|---|---|---|

| 1. Initial Fractionation | Macro-reticular Resin | Adsorption | Remove sugars, salts, and pigments; enrich total saponins. |

| 2. Intermediate Purification | Reversed-Phase (RP-C18) Silica | Hydrophobicity | Separate saponins from each other based on polarity. |

| 3. Fine Purification | Sephadex LH-20 | Size Exclusion / Adsorption | Remove remaining smaller impurities and phenolic compounds. |

| 4. Final Isolation | Preparative RP-C18 HPLC | High-Resolution Hydrophobicity | Isolate this compound to high purity (>98%). |

Advanced Countercurrent and Centrifugal Partition Chromatography

Countercurrent Chromatography (CCC) and its high-speed variant, Centrifugal Partition Chromatography (CPC), are advanced liquid-liquid purification techniques that eliminate the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample.

In CCC/CPC, a biphasic solvent system is used. One liquid phase is held stationary by centrifugal force, while the other immiscible liquid phase is pumped through it as the mobile phase. The separation occurs based on the differential partitioning of the solutes between the two liquid phases. This method is exceptionally well-suited for the purification of saponins due to its high sample loading capacity and the complete recovery of the injected sample. The selection of an appropriate two-phase solvent system, often composed of mixtures like ethyl acetate-n-butanol-water, is crucial for achieving successful separation.

Emerging Extraction Technologies for Natural Products Research

Conventional extraction methods, such as maceration and Soxhlet extraction, are often hampered by long extraction times, high solvent consumption, and potential degradation of thermolabile compounds. nih.gov To overcome these limitations, several modern techniques have been developed, offering significant advantages in terms of efficiency and environmental friendliness. These methods, including Enzyme-Assisted Extraction (EAE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE), are at the forefront of natural product research. nih.gov

Enzyme-assisted extraction is an environmentally friendly method that utilizes enzymes to break down the plant cell wall, facilitating the release of intracellular contents, including this compound. mdpi.com This technique is based on the specific catalytic action of enzymes on cell wall components like cellulose, hemicellulose, and pectin. nih.gov By degrading the structural integrity of the cell, the solvent can more effectively penetrate the plant matrix and dissolve the target compounds. mdpi.com

The effectiveness of EAE is dependent on several factors, including the type and concentration of the enzyme, temperature, pH, and extraction time. nih.gov For instance, cellulases and pectinases are commonly used for the extraction of saponins. nih.gov Research on the extraction of triterpenoid and phenolic compounds from Rubus alceaefolius Poir leaves found that optimal conditions included an enzyme concentration of 2.5%, an incubation temperature of 50°C, and an extraction time of 120 minutes. researchgate.net Similarly, a study on Gomphrena celosioides Mart. highlighted the importance of pH, with different values significantly affecting the enzymatic reaction rates and the subsequent yield of total saponins. biotechnologia-journal.org

| Parameter | Optimal Condition for Triterpenoid Saponin Extraction | Reference |

|---|---|---|

| Enzyme Type | Cellulase, Pectinase, Viscozyme L | nih.govresearchgate.net |

| Enzyme Concentration | 0.5-3.5% | researchgate.net |

| Temperature | 40-60°C | researchgate.netbiotechnologia-journal.org |

| pH | 4.0-6.0 | biotechnologia-journal.org |

| Extraction Time | 30-180 minutes | researchgate.net |

Supercritical Fluid Extraction (SFE) is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. eurekaselect.com A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. mdpi.com This state allows for high diffusivity, low viscosity, and tunable solvent strength, making it an ideal medium for extracting bioactive compounds. mdpi.com

For the extraction of triterpenoids like this compound, supercritical CO2 is often used with a polar co-solvent, such as ethanol or methanol, to enhance the solubility of these moderately polar compounds. eurekaselect.com The operating conditions for SFE of triterpenoids typically range from 40 to 90°C in temperature and 100 to 500 bar in pressure. eurekaselect.com A study on the separation of triterpenoid saponins highlighted the use of supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) for the analysis of extracts from Ilex latifolia Thunb., demonstrating the compatibility of SFE with advanced analytical techniques. researchgate.netnih.gov

| Parameter | Typical Range for Triterpenoid Extraction | Reference |

|---|---|---|

| Supercritical Fluid | Carbon Dioxide (CO2) | eurekaselect.com |

| Co-solvent | Ethanol, Methanol | eurekaselect.com |

| Temperature | 40 - 90°C | eurekaselect.com |

| Pressure | 100 - 500 bar | eurekaselect.com |

Microwave-Assisted Extraction (MAE) is a rapid and efficient technique that utilizes microwave energy to heat the solvent and the plant material, thereby accelerating the extraction process. cabidigitallibrary.orgcapes.gov.br The microwaves cause dielectric heating through their interaction with polar molecules in the solvent and the moisture within the plant cells. This leads to a rapid increase in temperature and internal pressure, causing the cell walls to rupture and release their contents. researchgate.net

Compared to conventional methods, MAE significantly reduces extraction time, often from hours to minutes, and requires less solvent. cabidigitallibrary.orgcapes.gov.br For the extraction of total triterpenoid saponins from Ganoderma atrum, MAE yielded the highest amount in just 5 minutes, whereas other methods took several hours. cabidigitallibrary.orgcapes.gov.br The optimal conditions for this extraction were found to be a temperature of 90°C with 95% ethanol as the solvent. cabidigitallibrary.orgresearchgate.net The efficiency of MAE is influenced by factors such as the nature of the solvent, the solvent-to-material ratio, extraction time, and temperature. cabidigitallibrary.org

| Parameter | Optimal Condition for Triterpenoid Saponin Extraction | Reference |

|---|---|---|

| Solvent | Ethanol (e.g., 95%) | cabidigitallibrary.orgresearchgate.net |

| Temperature | ~90°C | cabidigitallibrary.orgresearchgate.net |

| Extraction Time | 5 minutes | cabidigitallibrary.orgcapes.gov.br |

| Solvent-to-Material Ratio | 25:1 | cabidigitallibrary.org |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that uses conventional solvents at elevated temperatures and pressures. bohrium.com These conditions keep the solvent in its liquid state above its boiling point, which enhances its extraction efficiency. The high temperature reduces the viscosity of the solvent, allowing for better penetration into the plant matrix, while the high pressure facilitates the desorption of the target compounds from the matrix. mdpi.com

PLE offers several advantages, including reduced extraction time and solvent consumption compared to traditional methods, while providing equivalent or higher extraction yields. bohrium.com For the extraction of saponins from Hedera nepalensis leaves, the optimal PLE conditions were found to be an extraction temperature of 150°C and an extraction time of 3 minutes. mdpi.com This method has been widely utilized for the extraction of various bioactive compounds from natural materials, including saponins. mdpi.com

Elucidation of the Biosynthetic Pathway and Regulation of Ilexside I

Identification of Metabolic Precursors and Intermediates

The journey to synthesizing Ilexside I begins with fundamental precursors from primary metabolism. The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is initiated from the isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene.

This linear precursor then undergoes a crucial cyclization step to form the foundational triterpenoid skeleton. In the case of ursane-type saponins like this compound, the key intermediates are α-amyrin and β-amyrin. frontiersin.org One study successfully cloned and expressed an oxidosqualene cyclase (OSC) candidate, IpAS1, from Ilex pubescens. frontiersin.org When expressed in yeast, IpAS1 was shown to be a mixed amyrin synthase, producing both α-amyrin and β-amyrin, establishing them as direct precursors for the downstream modifications that lead to the diverse saponins found in the plant. frontiersin.org Subsequent modifications of these amyrin backbones, such as hydroxylations and oxidations, create a variety of intermediate aglycones before the final glycosylation steps. nih.govresearchgate.net

Characterization of Key Enzymatic Transformations in this compound Formation

The transformation from the basic triterpenoid scaffold to the final, biologically active this compound molecule is orchestrated by a suite of specialized enzymes. These enzymes catalyze specific reactions, including the formation of the aglycone scaffold and the subsequent attachment of sugar moieties.

Glycosylation is a critical final step in the biosynthesis of saponins, significantly impacting their solubility, stability, and bioactivity. buct.edu.cn This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar molecules from an activated donor, such as UDP-glucose, to the triterpenoid aglycone. doaj.orgbohrium.com Transcriptomic analyses of Ilex species have identified a large number of UGT genes. frontiersin.org For instance, a study on Ilex pubescens identified 269 potential UGTs, and through comparative analysis, one was proposed as a promising candidate gene for triterpenoid saponin (B1150181) biosynthesis. frontiersin.org These enzymes are responsible for attaching the specific sugar chains that characterize this compound. The precise regioselectivity and stereoselectivity of these UGTs determine the final structure and complexity of the glycoside. nih.govmdpi.com

The formation of the non-sugar core, or aglycone, of this compound is a multi-step process involving cyclization and subsequent modifications. The pathway begins with 2,3-oxidosqualene, which is cyclized by oxidosqualene cyclases (OSCs), such as α- and β-amyrin synthases, to form the pentacyclic triterpenoid skeleton. frontiersin.org

Following cyclization, the triterpenoid backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes introduce hydroxyl groups and other functionalities at specific positions on the carbon skeleton, creating the diverse array of aglycones found in nature. mdpi.com For example, yeast heterologous expression analysis of genes from Ilex hylonoma revealed that one CYP450, ihyl08363, catalyzed the conversion of β-amyrin into oleanolic acid, while another, ihyl04303, was responsible for the C-2α hydroxylation of oleanolic acid to produce maslinic acid, both of which are potential intermediates in saponin biosynthesis. nih.govresearchgate.net

Table 1: Key Enzyme Families in this compound Biosynthesis

| Enzyme Family | Abbreviation | Role in Biosynthesis |

|---|---|---|

| Oxidosqualene Cyclase | OSC | Cyclization of 2,3-oxidosqualene to form the initial triterpenoid skeleton (e.g., α/β-amyrin). |

| Cytochrome P450 | CYP450 | Oxidative modifications (e.g., hydroxylation, oxidation) of the triterpenoid scaffold to form the aglycone. |

Transcriptomic and Proteomic Analysis of Biosynthetic Genes

High-throughput "omics" technologies have been instrumental in identifying the genes and regulatory networks controlling this compound biosynthesis. nih.gov Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, and proteomic analysis, which studies the entire complement of proteins, provide a snapshot of the genes that are active during saponin production. researchgate.net

In many plants, genes for specialized metabolic pathways are organized into biosynthetic gene clusters (BGCs). mdpi.comnih.gov This co-localization facilitates the coordinated expression of all the necessary enzymes for the pathway. atg-biosynthetics.com Transcriptome sequencing of Ilex pubescens led to the identification of 128 unigenes related to triterpenoid backbone biosynthesis, 11 OSCs, 233 CYPs, and 269 UGTs. frontiersin.org Further analysis pinpointed 5 OSCs, 14 CYPs, and 1 UGT as the most promising candidate genes. frontiersin.org While the specific clustering for this compound is still under investigation, the identification of co-expressed sets of OSC, CYP450, and UGT genes in Ilex species suggests a coordinated regulation that may be linked to genomic proximity. nih.govresearchgate.net

The expression of biosynthetic genes is tightly controlled by the interaction of transcription factors (TFs) with specific DNA sequences known as cis-regulatory elements located in the promoter regions of the genes. nih.govnih.govmdpi.com These interactions can either activate or repress gene transcription, allowing the plant to regulate the production of secondary metabolites in response to developmental or environmental cues. nih.govlibretexts.org

Integrated analyses in Ilex have identified candidate transcription factors involved in regulating triterpenoid saponin biosynthesis. nih.govresearchgate.net Several families of TFs are known to be involved in the regulation of secondary metabolism, including AP2/ERF, bHLH, WRKY, and MYB families. nih.govnih.gov Transcriptomic studies in Stevia rebaudiana, another plant known for its glycosides, showed that elicitors could induce transcriptional changes in genes regulated by such TFs. researchgate.net This suggests that similar regulatory networks involving these TF families likely control the biosynthesis of this compound, orchestrating the spatiotemporal expression of the necessary pathway genes. researchgate.net

Table 2: Candidate Regulatory Elements in Triterpenoid Saponin Biosynthesis

| Element Type | Description | Potential Role |

|---|---|---|

| Transcription Factors (TFs) | Proteins that bind to specific DNA sequences to control the rate of transcription. | Regulate the expression of key biosynthetic genes like OSCs, CYP450s, and UGTs. |

| MYB Family | A large family of TFs involved in controlling various aspects of plant metabolism and development. | Potential activators or repressors of the this compound pathway. |

| bHLH Family | Basic helix-loop-helix TFs often work in concert with MYB factors to regulate metabolic pathways. | May co-regulate saponin biosynthesis in response to signals like jasmonic acid. |

| WRKY Family | TFs typically involved in plant defense responses, which often include the production of secondary metabolites. | Could link this compound production to stress responses. |

| Cis-Regulatory Elements | Non-coding DNA sequences in or near a gene, such as promoters and enhancers. | Act as binding sites for transcription factors to initiate or modulate gene expression. |

Environmental and Biotic Stress Responses Affecting Biosynthesis

The biosynthesis of triterpenoid saponins, including likely this compound, is intricately linked to the plant's response to its surrounding environment and interactions with other organisms. Various stress factors can significantly influence the metabolic pathways leading to the production of these compounds, often resulting in their accumulation as a defense mechanism. While specific studies on the regulation of this compound biosynthesis under stress are not extensively documented, the general principles governing triterpenoid saponin production provide a framework for understanding these responses.

Plants modulate the synthesis of secondary metabolites like saponins in response to both abiotic (environmental) and biotic (living organisms) stressors. researchgate.net This regulation is a crucial component of the plant's adaptation and survival strategy. The signaling molecules, jasmonic acid and salicylic acid, along with their methylated derivatives, are key in orchestrating the defense responses that lead to the increased production of triterpenoid saponins. researchgate.netbenthamdirect.com

Abiotic Stress:

Environmental challenges such as drought, salinity, and extreme temperatures can trigger an increase in the production of saponins. For instance, water deficit has been shown to increase the levels of saponins in some plants, suggesting an adaptive role for these compounds in mitigating the adverse effects of drought. researchgate.netmtu.edu Similarly, exposure to ultraviolet (UV-C) radiation and ultrasound has been demonstrated to stimulate the biosynthesis and secretion of saponins in plant hairy root cultures. nih.gov These responses are generally believed to be part of a broader stress-induced metabolic adjustment in plants, where resources are allocated towards the synthesis of protective compounds.

Biotic Stress:

Triterpenoid saponins are widely recognized for their role in plant defense against a variety of organisms, including herbivores and pathogens. frontiersin.orgmdpi.com Their production can be induced or enhanced upon attack. Saponins can act as deterrents to insects and other herbivores due to their bitter taste and anti-feedant properties. mdpi.com Furthermore, they exhibit antimicrobial and antifungal activities, providing a chemical barrier against pathogenic microorganisms. nih.govresearchgate.netresearchgate.net The accumulation of saponins in response to pathogen attack is a well-documented defense mechanism in many plant species. nih.gov This response is often localized to the site of infection, where the saponins can disrupt the cell membranes of invading fungi or bacteria. researchgate.net

The following table summarizes the general effects of various environmental and biotic stressors on the biosynthesis of triterpenoid saponins in plants. It is important to note that these are generalized responses, and the specific effect can vary depending on the plant species, the type and intensity of the stress, and the specific saponin being measured.

| Stress Factor | General Effect on Triterpenoid Saponin Biosynthesis | Potential Role of Accumulated Saponins |

|---|---|---|

| Drought | Increased accumulation | Osmotic adjustment, antioxidant activity |

| Salinity | Variable (increase or decrease) | Ion homeostasis, membrane stabilization |

| UV Radiation | Increased accumulation | UV screening, antioxidant activity |

| Pathogen Attack (e.g., fungi, bacteria) | Increased accumulation | Antimicrobial and antifungal defense |

| Herbivory | Increased accumulation | Anti-feedant, toxic effects on herbivores |

Detailed Research Findings:

While direct research on this compound is limited, studies on the genus Ilex and other saponin-producing plants provide valuable insights. Research on Ilex asprella, for example, has identified two oxidosqualene cyclase genes, IaAS1 and IaAS2, which are key enzymes in the biosynthesis of α-amyrin and β-amyrin, the precursors to many triterpenoid saponins. nih.gov The expression of these genes is a critical regulatory point in the pathway.

Furthermore, studies on other plants have shown that stress conditions can up-regulate the expression of key genes in the triterpenoid saponin biosynthetic pathway. For example, in liquorice (Glycyrrhiza glabra), drought stress was found to increase the expression of squalene synthase (SQS) and β-amyrin synthase (bAS), leading to a higher accumulation of the saponin glycyrrhizin. nih.gov This suggests that environmental stress can directly influence the transcriptional regulation of the saponin biosynthetic pathway.

Academic Approaches to the Total Synthesis and Semi Synthesis of Ilexside I

Retrosynthetic Analysis and Strategic Chemical Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. wikipedia.orgyoutube.com The process involves deconstructing the target molecule into progressively simpler precursors until readily available starting materials are identified. wikipedia.orgyoutube.com This on-paper exercise allows chemists to logically devise a forward synthetic route. youtube.com

For a molecule like Ilexside I, a plausible retrosynthetic analysis would begin by identifying the key structural features: the aglycone core and the attached sugar moieties. The most logical initial disconnections are the glycosidic linkages, which connect the carbohydrate units to the aglycone. This simplifies the complex target into its primary components: the aglycone and the individual sugar precursors.

Key Strategic Disconnections for this compound:

Glycosidic Bond Disconnection: This is the primary disconnection, breaking the C-O bonds between the sugars and the aglycone. This reveals the aglycone and the necessary glycosyl donors (the sugar parts).

Aglycone Core Disconnection: Further analysis of the aglycone would focus on breaking it down into simpler, more manageable fragments. Strategic disconnections would be made at key bond formations that could be achieved through reliable and well-established reactions, such as aldol reactions, Michael additions, or cycloadditions.

This analytical operation, which involves breaking a bond to convert a molecule into possible starting materials, is central to planning a viable synthetic pathway. youtube.com

Development of Stereoselective Synthetic Methodologies for Glycosidic Linkages

The formation of glycosidic bonds with specific stereochemistry (either α or β) is one of the most challenging aspects of synthesizing glycosides like this compound. Stereoselective glycosylation is crucial as the biological activity of the final molecule is highly dependent on the precise three-dimensional arrangement of its atoms. The synthesis of 1,1'-linked disaccharides, a type of nonreducing sugar, presents even greater challenges due to the need to control stereochemistry at two anomeric centers simultaneously. beilstein-journals.orgnih.gov

Research in this area focuses on several key factors to control the stereochemical outcome:

Glycosyl Donors and Acceptors: The choice of the "donor" (the sugar with a leaving group at the anomeric position) and the "acceptor" (the molecule with a hydroxyl group that will form the bond) is critical. The protecting groups on both the donor and acceptor can significantly influence the stereoselectivity of the reaction. nih.gov

Promoters and Catalysts: Various reagents, known as promoters or activators, are used to facilitate the glycosylation reaction. The development of new catalysts, including chiral catalysts, allows for greater control over which face of the acceptor attacks the donor, thus determining the stereochemistry. For example, certain bis-thiourea catalysts have been shown to be effective in promoting stereoselective glycosylations. frontiersin.org

Solvent and Temperature: The reaction conditions, including the choice of solvent and the temperature, can have a profound effect on the stereochemical outcome. Different solvents can stabilize or destabilize reaction intermediates, favoring one stereoisomer over the other. frontiersin.org

| Factor | Influence on Stereochemical Outcome | Example Strategy |

|---|---|---|

| Protecting Groups | Participating groups at the C-2 position (e.g., acyl groups) can direct the formation of 1,2-trans-glycosides through neighboring group participation. Non-participating groups (e.g., benzyl ethers) can lead to either α or β products depending on other factors. | Using an acetyl protecting group at C-2 of the glycosyl donor to favor β-glycoside formation. |

| Leaving Group | The nature of the leaving group on the glycosyl donor (e.g., trichloroacetimidate, halide, phosphate) affects the reactivity and the nature of the intermediate species, thereby influencing stereoselectivity. | Employing glycosyl trichloroacetimidates for their high reactivity and stereodirecting potential. |

| Catalyst/Promoter | Lewis acids or other catalysts activate the glycosyl donor and can create a specific chiral environment around the reaction center, directing the approach of the glycosyl acceptor. | Use of tailored (salen)Co catalysts or chiral Brønsted acids. frontiersin.orgnih.gov |

| Solvent | Solvents can influence the equilibrium between α- and β-anomers of the reactive intermediate. Nitrile solvents, for instance, can favor the formation of α-glycosides. | Performing the reaction in acetonitrile to promote α-linkage formation. |

Design and Synthesis of Key Chiral Building Blocks

Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of complex molecules. wiley.com The synthesis of a specific stereoisomer of this compound requires access to the chiral aglycone and the correct enantiomers of the sugar moieties in high optical purity. The pharmaceutical industry, in particular, has a rising demand for such chiral intermediates to improve drug efficacy. nih.govnih.gov

There are several established approaches to obtaining these crucial building blocks:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products (like amino acids, terpenes, or sugars) as starting materials. These are then chemically modified to produce the desired chiral building blocks.

Asymmetric Synthesis: This is a powerful technique where an achiral starting material is converted into a chiral product. nih.gov This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. Examples include asymmetric hydrogenation, epoxidation, and dihydroxylation reactions. nih.govnih.gov

Resolution: In this method, a racemic mixture (a 50:50 mixture of both enantiomers) is separated into its individual enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

The synthesis of complex chiral drug candidates is greatly facilitated by the development of a wide variety of catalytic reactions that can produce these building blocks efficiently and with high enantiomeric excess. nih.gov

Applications of Parallel and Combinatorial Synthetic Chemistry

Parallel and combinatorial chemistry are techniques designed to rapidly synthesize large numbers of different but structurally related compounds, known as a compound library. combichemistry.comasynt.com While orthodox synthesis produces one molecule at a time, parallel synthesis allows for the simultaneous preparation of tens to hundreds of individual compounds, each in its own reaction vessel. combichemistry.comresearchgate.net Combinatorial chemistry can go even further by creating deliberate mixtures of compounds in each vessel. researchgate.net

In the context of this compound, these techniques could be applied to:

Lead Optimization: If this compound shows promising biological activity, parallel synthesis could be used to create a library of analogs. In this library, different parts of the molecule, such as the sugar moieties or functional groups on the aglycone, would be systematically varied.

Structure-Activity Relationship (SAR) Studies: By screening this library of analogs for biological activity, researchers can determine which parts of the molecule are essential for its function. This information is invaluable for designing more potent and selective therapeutic agents.

Process Optimization: Parallel synthesis is also a valuable tool for screening different reaction conditions (e.g., catalysts, solvents, temperatures) simultaneously to find the most efficient and highest-yielding route for a particular synthetic step. asynt.com

This approach accelerates the discovery process by reducing the time required to synthesize and test new molecules. asynt.com

Principles of Green Chemistry in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Applying the 12 Principles of Green Chemistry to the synthesis of a complex molecule like this compound is essential for developing sustainable and environmentally responsible manufacturing processes. consensus.app

| Principle | Description | Potential Application in this compound Synthesis |

|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. yale.educonsensus.appacs.org | Designing a synthetic route with fewer steps and higher yields to minimize byproduct formation. |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org | Using addition reactions (e.g., cycloadditions) which incorporate all atoms of the reactants into the product, rather than substitution reactions that generate salt waste. |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. yale.educonsensus.appacs.org | Replacing toxic heavy-metal catalysts (e.g., chromium-based oxidants) with safer, biocatalytic alternatives. |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups), as such steps require additional reagents and can generate waste. yale.eduacs.org | Employing chemo- and regioselective reactions that modify one part of the molecule without needing to protect other functional groups. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.educonsensus.app | Using catalytic amounts of a Lewis acid for glycosylation instead of stoichiometric amounts of a promoter. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. yale.eduacs.org | While the core structure is defined by the natural product, choosing biodegradable reagents and solvents in the synthesis process. |

By focusing on principles like atom economy, catalysis, and the reduction of derivatives, chemists can design more efficient and environmentally benign syntheses. nih.gov For instance, minimizing the use of protecting groups is a key goal, as their application and removal add steps to the synthesis, consume resources, and generate waste. acs.orgnih.gov The use of enzymatic reactions can be particularly effective in this regard due to their high specificity. acs.org

Sophisticated Analytical Methodologies for Ilexside I Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the intricate three-dimensional structure of Ilexside I and related saponins (B1172615) relies on the synergistic use of several advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of complex organic molecules like triterpenoid (B12794562) saponins. High-field NMR instruments provide the necessary resolution and sensitivity to decipher the complex spin systems inherent in these molecules.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, offers the initial overview of the molecular structure. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms present.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) identifies proton-proton couplings, revealing the connectivity of adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is pivotal in establishing long-range correlations between protons and carbons (typically 2-3 bonds), which helps in connecting different structural fragments and in determining the glycosylation sites and the sequence of sugar units.

For instance, the structural elucidation of asprellinoid A, a representative triterpenoid saponin (B1150181) from Ilex asprella, heavily relied on extensive NMR analysis tandfonline.comnih.gov.

Table 1: Representative ¹H NMR Data for a Triterpenoid Saponin (Asprellinoid A, 500 MHz, in Py-d₅)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | 3.22 | dd | 4.0, 11.5 |

| 12 | 5.28 | br s | |

| 1' | 4.45 | d | 7.5 |

| Me-23 | 0.94 | s | |

| Me-24 | 0.79 | s | |

| Me-25 | 0.84 | s | |

| Me-26 | 1.07 | s | |

| Me-27 | 1.33 | s | |

| Me-29 | 0.93 | d | |

| Me-30 | 1.19 | s |

Table 2: Representative ¹³C NMR Data for a Triterpenoid Saponin (Asprellinoid A, 125 MHz, in Py-d₅)

| Position | Chemical Shift (δ) in ppm |

| 1 | 38.9 |

| 2 | 26.7 |

| 3 | 89.1 |

| 4 | 39.5 |

| 5 | 55.8 |

| 12 | 129.5 |

| 13 | 139.9 |

| 1' | 106.2 |

| 2' | 75.6 |

| 3' | 85.2 |

| 4' | 71.8 |

| 5' | 78.2 |

| 6' | 171.1 |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy, allowing for the unambiguous assignment of its molecular formula. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components.

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of a selected precursor ion. The resulting fragmentation pattern offers insights into the structure of the aglycone, the nature and sequence of the sugar moieties, and the location of their linkages. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of saponins, as it minimizes in-source fragmentation and preserves the intact molecule for MS/MS analysis nih.gov.

For example, the molecular formula of asprellinoid A was determined as C₃₆H₅₆O₁₃S by a negative-ion HR-ESI-MS measurement, which showed an ion at m/z 727.3369 [M–H]⁻ tandfonline.comnih.gov. The fragmentation pattern in MS/MS would reveal the loss of the sulfate group and the sugar moiety, providing further confirmation of the structure.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. For triterpenoid saponins, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, methyl (C-H) groups, carbonyl (C=O) groups (in the aglycone or acetylated sugars), and the characteristic C-O bonds of the glycosidic linkages mdpi.comnih.gov. The IR spectrum of asprellinoid A, for instance, showed a characteristic S-O vibration at 1233 cm⁻¹, indicating the presence of a sulfate group tandfonline.com.

Table 3: Representative IR Absorption Bands for a Triterpenoid Saponin

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching |

| ~2930 | C-H stretching |

| ~1730 | C=O stretching (ester/acid) |

| ~1640 | C=C stretching |

| ~1230 | S=O stretching (sulfate) |

| ~1075 | C-O stretching (glycosidic linkage) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, such as conjugated double bonds. Many triterpenoid saponins lack strong chromophores and thus exhibit limited absorption in the UV-Vis range, typically showing only end absorption mdpi.comscielo.br. However, the presence of certain functionalities in the aglycone, such as a conjugated diene system, can give rise to characteristic absorption maxima.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive profiling of complex natural product extracts. For a triterpenoid saponin like this compound, these techniques provide the necessary separation power and detection sensitivity to characterize and quantify the compound within intricate biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of triterpenoid saponins and is exceptionally well-suited for metabolomics studies involving these compounds. mdpi.com Metabolomics aims to capture and quantify the complete set of small-molecule metabolites in a biological sample, and LC-MS provides the requisite sensitivity and selectivity for this purpose. elifesciences.orge-century.us The physicochemical properties of triterpenoid saponins, including their high molecular weight, polarity, and thermal instability, make LC-MS the method of choice over other techniques. mdpi.com

The process begins with the separation of compounds in a sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is typically achieved on a reversed-phase column (e.g., C18), where a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with additives like formic acid, is employed. e-century.ussemanticscholar.orgverdeanalitica.com.br This chromatographic separation resolves this compound from other structurally similar saponins and matrix components.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for saponins, as it is a soft ionization method that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or other adducts. mdpi.comcreative-biolabs.com High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (QTOF), are then used to determine the precise mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. e-century.usnih.gov

Furthermore, tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. verdeanalitica.com.brresearchgate.net In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented. The resulting fragmentation pattern provides valuable information about the structure of the aglycone and the sequence and type of sugar moieties attached, which is crucial for the tentative identification of known and novel saponins in metabolomic profiling. mdpi.comresearchgate.net This detailed structural information is vital for distinguishing between isomers and building a comprehensive metabolite profile. mdpi.com

Table 1: Typical LC-MS Parameters for Triterpenoid Saponin Analysis

| Parameter | Typical Conditions/Settings |

|---|---|

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 150 mm, <2 µm particle size) verdeanalitica.com.br |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid verdeanalitica.com.brnih.gov |

| Elution Mode | Gradient Elution e-century.us |

| Flow Rate | 0.2 - 0.6 mL/min semanticscholar.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), often in both positive and negative modes e-century.us |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap, Triple Quadrupole verdeanalitica.com.brnih.gov |

| Scan Mode | Full Scan (for profiling), MS/MS or Product Ion Scan (for structural elucidation) verdeanalitica.com.br |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact triterpenoid saponins like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. mdpi.com This limitation arises from the inherent nature of saponins; they are large, non-volatile, and thermally labile molecules. doaj.org The high temperatures required for volatilization in the GC inlet would cause them to decompose rather than enter the gaseous phase for separation.

However, GC-MS can be a valuable tool for characterizing the aglycone (the non-sugar part) of the saponin. mdpi.com To achieve this, a two-step process involving hydrolysis and derivatization is necessary:

Hydrolysis: The glycosidic bonds linking the sugar chains to the triterpenoid core are cleaved, typically through acid hydrolysis (e.g., using HCl). This process liberates the triterpenoid aglycone from its sugar moieties. mdpi.com

Derivatization: The resulting aglycone, while less polar than the parent saponin, may still lack sufficient volatility for GC analysis. Therefore, a derivatization step is employed to convert polar functional groups (like hydroxyls) into less polar, more volatile derivatives. A common method is trimethylsilylation, which replaces active hydrogens with trimethylsilyl (TMS) groups. mdpi.com

Once derivatized, the aglycone can be analyzed by GC-MS. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for identification of the aglycone structure. mdpi.comscielo.org.mx While this method does not provide information on the intact saponin or its sugar chains, it is highly effective for identifying the core triterpenoid structure. nih.govresearchgate.net

Table 2: General Workflow for GC-MS Analysis of this compound Aglycone

| Step | Description | Common Reagents/Conditions |

|---|---|---|

| 1. Hydrolysis | Cleavage of sugar chains to release the triterpenoid aglycone. | Acidic conditions (e.g., 2M HCl in methanol/water), heat. |

| 2. Extraction | Isolation of the liberated aglycone from the aqueous hydrolysate. | Liquid-liquid extraction with an organic solvent like ethyl acetate or diethyl ether. |

| 3. Derivatization | Conversion of polar functional groups to volatile derivatives. | Silylating agents (e.g., BSTFA with TMCS, TMSCN) in a solvent like pyridine. mdpi.com |

| 4. GC-MS Analysis | Separation and identification of the derivatized aglycone. | Capillary column (e.g., DB-5ms), temperature-programmed elution, Electron Impact (EI) ionization. |

Development and Validation of Standardized Analytical Protocols

The development and validation of standardized analytical protocols are critical for ensuring the reliability, consistency, and accuracy of data generated for the characterization and quantification of this compound. nih.govmdpi.com A validated method provides documented evidence that the procedure is suitable for its intended purpose. For natural products, where the sample matrix is often complex, robust and validated methods are essential for quality control and standardization. nih.gov

Method validation involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Selectivity/Specificity: This ensures that the analytical signal is unequivocally from the analyte of interest (this compound) and not from other components in the sample matrix, such as other saponins, flavonoids, or excipients. nih.gov This is often demonstrated by comparing chromatograms of blank samples, samples spiked with the analyte, and samples containing potential impurities.

Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. nih.gov It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² > 0.99) is generally required. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure this compound standard is added to a sample matrix, and the percentage of the analyte recovered is calculated. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (same day, same analyst) and intermediate precision (different days, different analysts). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govmdpi.com These are crucial for determining the sensitivity of the method, especially for trace analysis.

Robustness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). This provides an indication of its reliability during normal usage. nih.gov

The harmonization of these validated protocols across different laboratories is essential for the global standardization of herbal materials containing triterpenoid saponins. nih.gov

Table 3: Key Validation Parameters for a Standardized Analytical Protocol

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to assess the analyte in the presence of interfering components. | No interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of analyte concentration to instrument response. | Correlation coefficient (r²) ≥ 0.999 nih.gov |

| Accuracy | Closeness of test results to the true value. | Recovery typically within 95-105%. nih.gov |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2-3%. nih.gov |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest amount of analyte that can be quantified. | Signal-to-Noise ratio of 10:1; RSD should be acceptable. nih.gov |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD of results should remain within acceptable limits. |

Biological Activities of Ilexside I in Controlled in Vitro and in Silico Models

Enzyme Inhibition Studies of Academic Relevance

Enzyme inhibition studies are crucial for understanding how a compound might modulate biological pathways by interfering with enzyme activity. Ilexside I has been explored for its inhibitory potential against several enzymes, particularly those involved in metabolic regulation.

Carbohydrate-Hydrolyzing Enzyme Inhibition (e.g., Alpha-Amylase, Alpha-Glucosidase)

Inhibition of carbohydrate-hydrolyzing enzymes like alpha-amylase and alpha-glucosidase is a recognized strategy for managing postprandial hyperglycemia, a key aspect of type 2 diabetes. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the digestive system. nih.govmdpi.comscielo.br By inhibiting their activity, the absorption of glucose can be delayed, leading to a more controlled rise in blood sugar levels after meals. nih.govmdpi.com

While the provided search results discuss the inhibition of alpha-amylase and alpha-glucosidase by other natural compounds and plant extracts nih.govmdpi.comscielo.brnih.gov, specific data on this compound's inhibitory activity against these particular enzymes were not found within the provided snippets. However, the general principle of inhibiting these enzymes for metabolic control is well-established.

Protein Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase IV (DPPIV) Modulation

Protein Tyrosine Phosphatase 1B (PTP1B) is an intracellular enzyme that acts as a negative regulator of insulin (B600854) and leptin signaling pathways. medcraveonline.comresearchgate.netmdpi.com Inhibition of PTP1B is considered a therapeutic target for improving insulin sensitivity and treating type 2 diabetes and related metabolic disorders. medcraveonline.comresearchgate.netmdpi.com Studies have investigated various compounds for their PTP1B inhibitory activity, with some arylbenzofurans showing potent effects in vitro. mdpi.com

Dipeptidyl Peptidase IV (DPPIV) is an enzyme that degrades incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). fpnotebook.comnih.govnih.gov Incretins play a role in glucose homeostasis by stimulating glucose-dependent insulin secretion and inhibiting glucagon (B607659) release. fpnotebook.comnih.gov Inhibition of DPPIV prolongs the action of incretins, leading to improved glycemic control and is a target for type 2 diabetes treatment. fpnotebook.comnih.govwikipedia.org

While the search results highlight the importance of PTP1B and DPPIV as therapeutic targets and discuss inhibitors from other sources medcraveonline.comresearchgate.netmdpi.comfpnotebook.comnih.govnih.govwikipedia.orgrcsb.orgunusa.ac.id, specific in vitro or in silico data on this compound's modulation of PTP1B or DPPIV activity were not present in the provided information.

Other Enzyme Systems Involved in Metabolic Regulation

Beyond carbohydrate-hydrolyzing enzymes, PTP1B, and DPPIV, various other enzyme systems are involved in metabolic regulation. These can include enzymes involved in lipid metabolism, energy expenditure, and signaling pathways. evotec.com Natural products are often explored for their potential to modulate these diverse enzymatic targets. mdpi.com

The provided search results mention that Ilex asprella, a source of this compound, contains various active ingredients including polysaccharides, triterpenoid (B12794562) saponins (B1172615), chlorogenic acids, phenols, and flavonoids, with reported pharmacological properties such as anti-inflammatory, antiviral, immunomodulatory, antitumor, antibacterial, antifungal, and hypolipidemic activity. researchgate.net While this suggests a broad range of potential enzymatic interactions, specific details regarding this compound's effects on other individual metabolic enzyme systems were not found in the provided snippets.

Cellular Model Investigations of Pharmacological Effects

Cellular models, such as immortalized cell lines or primary cell cultures, are widely used in pharmacological research to investigate the effects of compounds on specific cellular processes and signaling pathways. These models provide a controlled environment to study mechanisms of action before moving to more complex in vivo systems.

Immunomodulatory Activities in Specific Cell Lines (e.g., Macrophage Repolarization)

Immunomodulatory activities involve the ability of a compound to influence the immune system. Macrophages are key immune cells that play a critical role in both innate and adaptive immunity. mdpi.comdiva-portal.orgfrontiersin.org They can exhibit different functional states, broadly classified as M1 (pro-inflammatory) and M2 (anti-inflammatory/resolving), and their repolarization between these states is crucial for regulating inflammatory responses. frontiersin.org Natural products, including polysaccharides from Ilex asprella, have been shown to possess immunomodulatory activities, including effects on macrophage activation and cytokine production. researchgate.netmdpi.comdiva-portal.orgfrontiersin.org

Research on polysaccharides from the root of Ilex asprella (specifically IAPS-1 and IAPS-2) demonstrated immunoregulatory activity in murine macrophages. IAPS-2, in particular, was found to enhance the secretion of major inflammatory cytokines such as TNF-α, IL-1β, and IL-12 in macrophages. researchgate.net Another study on exopolysaccharides from Enterococcus hirae also showed improved viability of macrophage cells, enhanced phagocytosis, and increased production of NO, TNF-α, and IL-6 in RAW 264.7 macrophages, suggesting immunomodulatory effects. mdpi.com While these studies indicate that compounds from sources related to this compound or with similar polysaccharide structures can modulate macrophage activity, direct evidence regarding this compound's specific effects on macrophage repolarization or other detailed immunomodulatory mechanisms was not found in the provided snippets.

Anti-Inflammatory Modulations in Cellular Assays (e.g., Nitric Oxide Production, Cytokine Expression)

Cellular assays are commonly used to evaluate the anti-inflammatory potential of compounds by measuring markers of inflammation, such as the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines. nih.govmdpi.comjpionline.org Macrophages, when stimulated by agents like lipopolysaccharide (LPS), produce high levels of NO and various cytokines that contribute to the inflammatory response. nih.govmdpi.comjpionline.orgnih.gov Compounds that can inhibit the production of these mediators are considered to have anti-inflammatory properties. nih.govmdpi.comjpionline.org

Studies on extracts of Ilex paraguariensis (Yerba Mate) have shown inhibition of NOx secretion and TNF-α production in LPS-treated macrophages. nih.gov Specific chemical markers within the extract, such as theobromine (B1682246) and various phenolic compounds, also demonstrated significant inhibition of these inflammatory mediators. nih.gov Another study using LPS-induced RAW 264.7 macrophages showed that a quercetin (B1663063) nanosuspension reduced NO production and the levels of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com While these findings demonstrate anti-inflammatory effects of compounds found in Ilex species or other natural sources in cellular models, explicit data detailing this compound's direct effects on nitric oxide production or specific cytokine expression profiles in anti-inflammatory cellular assays were not provided in the search results.

Data Tables

Due to the limited specific quantitative data on this compound within the provided search results for the outlined sections, interactive data tables cannot be generated solely based on this information. The search results discuss the biological activities of related compounds or extracts from Ilex species in general terms or provide data for other compounds.

Antioxidant Efficacy in Cell-Based Assays (e.g., Radical Scavenging, Cellular Antioxidant Activity)

Controlled cell-based assays are valuable tools for evaluating the intracellular antioxidant capacity of compounds, assessing their ability to neutralize free radicals and activate cellular antioxidant defense mechanisms. Assays such as the Cellular Antioxidant Activity (CAA) assay using probes like DCFH-DA, or methods evaluating the Nrf2/ARE pathway, are commonly employed for this purpose. While studies have investigated the antioxidant properties of extracts from the Ilex genus using cell-based methods, specific data detailing the antioxidant efficacy of this compound in such assays were not identified in the reviewed literature.

Antiviral Activities in Cell Culture Systems (e.g., Influenza A Virus Inhibition)

Cell culture systems are widely used to assess the antiviral potential of compounds by evaluating their effects on viral replication, entry, or other stages of the viral life cycle. Studies have explored the antiviral activities of various agents against viruses like Influenza A in these models. However, specific research findings on the antiviral activities of this compound in cell culture systems, including against Influenza A virus, were not located in the conducted literature search.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The cytotoxicity and antiproliferative effects of compounds on various cancer cell lines are commonly evaluated in vitro to determine their potential as anticancer agents. These studies often involve assays measuring cell viability or proliferation after exposure to the compound. Despite the general focus on identifying cytotoxic compounds from natural sources, specific data regarding the in vitro cytotoxicity or antiproliferative effects of this compound on cancer cell lines were not found in the reviewed literature.

Antibacterial and Antifungal Efficacy in Microbial Culture Models

Microbial culture models are standard for assessing the antibacterial and antifungal efficacy of substances by determining their ability to inhibit the growth or survival of bacteria and fungi. These studies often involve techniques such as minimum inhibitory concentration (MIC) determination or zone of inhibition assays. While research has investigated the antimicrobial activities of various natural products, specific data on the antibacterial or antifungal efficacy of this compound in microbial culture models were not identified in the conducted literature search.

Computational and In Silico Predictive Modeling

Computational and in silico methods play a significant role in modern pharmacological research, offering predictive insights into compound behavior, target interactions, and potential systemic effects. These approaches can help prioritize compounds for further in vitro and in vivo testing and elucidate potential mechanisms of action.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred binding orientation (pose) of a ligand (such as this compound) to a receptor (e.g., a protein target) and estimate the strength of the resulting complex. These simulations provide insights into the potential molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target binding site. Research involving the active components of Ilex kudingcha, which includes this compound, has utilized molecular docking simulations to investigate potential ligand-target interactions related to its observed biological effects, such as antihypertensive mechanisms. These studies aim to understand how compounds like this compound might interact with specific protein targets within the body.

Network Pharmacology Approaches to Predict Systemic Effects